molecular formula C11H13BrO B13328392 (R)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

(R)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13328392
M. Wt: 241.12 g/mol
InChI Key: OXIZEXSPMCKKTO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of ®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the ®-configuration, leading to different stereochemical properties.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    6-Chloro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

Uniqueness

®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific stereochemistry and the presence of both a bromine atom and a hydroxyl group

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

(1R)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol

InChI

InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3/t10-/m1/s1

InChI Key

OXIZEXSPMCKKTO-SNVBAGLBSA-N

Isomeric SMILES

CC1(C[C@H](C2=C1C=CC(=C2)Br)O)C

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)Br)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.